molecular formula C8H4F3NO4 B3030552 Methyl 2,3,4-trifluoro-5-nitrobenzoate CAS No. 918321-24-1

Methyl 2,3,4-trifluoro-5-nitrobenzoate

Cat. No. B3030552
CAS RN: 918321-24-1
M. Wt: 235.12
InChI Key: KLHGRWQHRLWLEB-UHFFFAOYSA-N
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Description

Methyl 2,3,4-trifluoro-5-nitrobenzoate is a chemical compound that is part of a broader class of nitrobenzoates with potential applications in various fields, including organic synthesis and pharmaceuticals. While the specific compound is not directly studied in the provided papers, related compounds with nitro, trifluoromethyl, and ester functional groups have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to this compound.

Synthesis Analysis

The synthesis of related compounds typically involves nitration reactions and the introduction of trifluoromethyl groups. For instance, the synthesis of 2-methyl-1,5-dinitro-3- and 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzenes involves nitration of methylbenzoic acids followed by reaction with sulfur tetrafluoride . Another example is the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, which uses a mixture of nitric and sulfuric acids for nitration . These methods suggest that similar approaches could be used for synthesizing this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods, including IR, NMR, and mass spectrometry . Single-crystal X-ray diffraction studies have also been employed to confirm the geometrical parameters of these molecules . These techniques could be applied to this compound to elucidate its structure.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoates can be influenced by the presence of substituents on the benzene ring. For example, the presence of a trifluoromethyl group can affect the electron density and thus the reactivity of the compound . The C-S bond fission in alkyl nitrobenzoates has been discussed, indicating that substituents can also influence the stability of certain bonds within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoates, such as their crystallization behavior and hydrogen bonding patterns, have been studied. Methyl 4-hydroxy-3-nitrobenzoate, for example, forms hydrogen-bonded sheet structures in its crystal lattice . The first hyperpolarizability and infrared intensities of these compounds have been reported, which are important for understanding their nonlinear optical properties . Gas-liquid chromatography has been used to determine the residues of related compounds, indicating their stability and potential for detection at low concentrations .

Scientific Research Applications

  • Chromatographic Analysis : Alder, Augenstein, and Rogerson (1978) developed a method to determine residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid in various samples like soybeans, soil, and milk. This was achieved by converting the residues to methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and measuring them using gas-liquid chromatography (Alder, Augenstein, & Rogerson, 1978).

  • Molecular Structures and Bonding : Portilla et al. (2007) studied the hydrogen-bonded chains in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate. Their research revealed polarized molecular structures linked into chains by hydrogen bonds, providing insight into the compound's molecular interactions (Portilla et al., 2007).

  • Solubility and Thermodynamics : Hart et al. (2017) used spectroscopic methods to measure the solubility of 2-methyl-3-nitrobenzoic acid in various organic solvents, helping to understand the compound's solubility and behavior in different mediums (Hart et al., 2017).

  • Green Synthesis Processes : Mei, Yao, Yu, and Yao (2018) developed an environmentally friendly process for the synthesis of 5-methyl-2-nitrobenzoic acid, highlighting the importance of green chemistry in producing such compounds (Mei, Yao, Yu, & Yao, 2018).

  • Non-Covalent Interactions : Fu, Li, and Simpson (2012) analyzed the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate, emphasizing the non-covalent interactions that play a crucial role in its structure and stability (Fu, Li, & Simpson, 2012).

  • Protoporphyrinogen IX Oxidase Inhibitors : Li et al. (2005) investigated trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate. Their research provides insights into the molecular structure and interactions of these inhibitors (Li et al., 2005).

Safety and Hazards

“Methyl 2,3,4-trifluoro-5-nitrobenzoate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2,3,4-trifluoro-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c1-16-8(13)3-2-4(12(14)15)6(10)7(11)5(3)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHGRWQHRLWLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729591
Record name Methyl 2,3,4-trifluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918321-24-1
Record name Methyl 2,3,4-trifluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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